2'-Deoxy-N-(4-methylbenzoyl)adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-N-(4-methylbenzoyl)adenosine is a modified nucleoside compound. It is derived from adenosine, a nucleoside that plays a crucial role in various biological processes. The modification involves the addition of a 4-methylbenzoyl group to the nitrogen atom at the 2’ position of the deoxyribose sugar.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-(4-methylbenzoyl)adenosine typically involves the following steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of the deoxyribose sugar are protected using silyl or acyl protecting groups.
Nucleophilic Substitution: The protected nucleoside undergoes nucleophilic substitution with 4-methylbenzoyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-(4-methylbenzoyl)adenosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N-(4-methylbenzoyl)adenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted nucleosides.
Scientific Research Applications
2’-Deoxy-N-(4-methylbenzoyl)adenosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid interactions and enzyme inhibition.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-(4-methylbenzoyl)adenosine involves its interaction with specific molecular targets. It can inhibit enzymes such as adenosine deaminase, leading to increased levels of adenosine and its derivatives. This modulation of adenosine levels can affect various signaling pathways, including those involved in inflammation, immune response, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxyadenosine: Lacks the 4-methylbenzoyl group and has different biological properties.
N6-Benzoyladenosine: Contains a benzoyl group at the N6 position instead of the 2’ position.
2’-Deoxy-N-(4-chlorobenzoyl)adenosine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2’-Deoxy-N-(4-methylbenzoyl)adenosine is unique due to the specific placement of the 4-methylbenzoyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
90335-42-5 |
---|---|
Molecular Formula |
C18H19N5O4 |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-4-methylbenzamide |
InChI |
InChI=1S/C18H19N5O4/c1-10-2-4-11(5-3-10)18(26)22-16-15-17(20-8-19-16)23(9-21-15)14-6-12(25)13(7-24)27-14/h2-5,8-9,12-14,24-25H,6-7H2,1H3,(H,19,20,22,26)/t12-,13+,14+/m0/s1 |
InChI Key |
SIPDMTNKXVTSRG-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4C[C@@H]([C@H](O4)CO)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4CC(C(O4)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.